molecular formula C11H14O2 B1371843 2-Methyl-3-m-tolyl-propionic acid

2-Methyl-3-m-tolyl-propionic acid

Cat. No.: B1371843
M. Wt: 178.23 g/mol
InChI Key: FNGLETXVZLYCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-m-tolyl-propionic acid (CAS: Not explicitly listed in evidence, but referenced as MFCD09894702) is a substituted propionic acid derivative featuring a methyl group at position 2 and a meta-tolyl (3-methylphenyl) group at position 3 of the propionic acid backbone . The compound is structurally characterized by its branched alkyl chain and aromatic substituent, which influence its physicochemical properties and reactivity. It is listed with a purity of 95% and is used in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-methyl-3-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLETXVZLYCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Tolylpropionic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Purity/Solubility Key Applications
This compound MFCD09894702 C₁₂H₁₄O₂ 190.24 3-methylphenyl (meta) 95% purity Pharmaceutical intermediates
3-(p-Tolyl)propionic acid 1505-50-6 C₁₀H₁₂O₂ 164.20 4-methylphenyl (para) 98% purity; water-soluble Organic synthesis, polymers
3-(2-Methylphenyl)propionic acid 22084-89-5 C₁₀H₁₂O₂ 164.20 2-methylphenyl (ortho) Soluble in water Material science, ligands

Key Findings :

  • Substituent Position Effects : The meta-substituted derivative (target compound) exhibits steric and electronic differences compared to ortho- and para-isomers. For example, ortho-substituted analogs (e.g., 3-(2-methylphenyl)propionic acid) may have reduced solubility due to steric hindrance, whereas para-substituted analogs (e.g., 3-(p-tolyl)propionic acid) show higher symmetry and stability in crystalline phases .
  • Reactivity : The meta-tolyl group in the target compound may enhance electrophilic substitution reactions compared to para isomers, which are more prone to oxidation .

Functional Group Derivatives

Table 2: Comparison with Functionalized Propionic Acid Derivatives

Compound Name CAS Number Functional Group Molecular Weight Key Properties Applications
2-N-Boc-2-methylaminomethyl-3-p-tolyl-propionic acid 886364-72-3 Boc-protected amine 307.38 99% purity; hydrolytically stable Peptide synthesis, drug delivery
3-Acetylthio-2-methylpropionic acid 74407-69-5 Acetylthio group 162.20 Chiral center (S-configuration) Prodrugs, enzyme inhibitors
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 109089-77-2 Methoxy and methyl substituents 270.32 High lipophilicity Tolterodine synthesis

Key Findings :

  • Boc-Protected Analogs: The Boc group in 2-N-Boc-2-methylaminomethyl-3-p-tolyl-propionic acid enhances solubility in organic solvents and protects reactive amines during multi-step syntheses .
  • Methoxy-Methyl Substitution: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid demonstrates increased steric bulk and lipophilicity, making it suitable for hydrophobic drug targets .

Key Findings :

  • Stability : The target compound’s stability aligns with other propionic acid derivatives but requires caution with oxidizing agents .
  • Toxicity Gaps: Limited toxicological data exist for many analogs, including 3-methyl-L-tyrosine, necessitating further study .

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